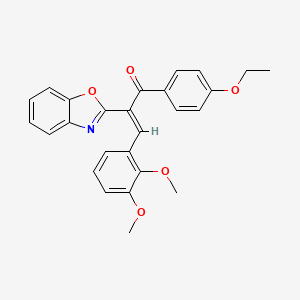

![molecular formula C15H15N3O4 B5305940 6-[2-(4-isopropylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5305940.png)

6-[2-(4-isopropylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound under discussion belongs to a class of substances that often feature in research due to their potential applications in various fields including materials science, pharmaceuticals, and organic chemistry. These compounds' relevance stems from their unique structural features, which allow for diverse chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related pyrimidine derivatives typically involves condensation reactions, where nitrofuran derivatives are combined with active methyl groups of pyrimidines under specific conditions to produce compounds with desired functionalities (Fujita et al., 1965). Another approach involves high-pressure-promoted cyclization reactions for creating novel structures, indicating the versatility in synthetic strategies for such compounds (Kuster, Steeghs, & Scheeren, 2001).

Molecular Structure Analysis

Studies on similar compounds have detailed extensive charge-assisted hydrogen bonding and intermolecular interactions that define their molecular structure. For example, symmetrically disubstituted aminopyrimidines demonstrate the role of polarized molecular-electronic structures in forming complex hydrogen bond networks (Quesada et al., 2004).

Chemical Reactions and Properties

Reactivity with amines and thiols, among others, highlights the dynamic chemical properties of pyrimidine derivatives. For instance, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines have been explored to understand the addition and rearrangement processes, which are crucial for further functionalization of these compounds (Čikotienė et al., 2007).

Physical Properties Analysis

While specific details on the physical properties of "6-[2-(4-isopropylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol" are not available, related research emphasizes the importance of X-ray crystallography in determining the solid-state structure, which in turn provides insights into the physical characteristics of such compounds. The determination of molecular dimensions, delocalization within the pyrimidine ring, and the formation of three-dimensional networks through hydrogen bonding are common themes in these analyses (Low et al., 1994).

Chemical Properties Analysis

The chemical properties are closely tied to the functional groups present in these compounds. The nitro, amino, and vinyl groups, for example, play significant roles in determining reactivity, including nucleophilic substitutions and cyclization reactions. These functionalities are pivotal in synthesizing highly functionalized heterocycles, showcasing the compound's potential for further chemical transformations (Zapol'skii et al., 2012).

properties

IUPAC Name |

5-nitro-6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-9(2)11-6-3-10(4-7-11)5-8-12-13(18(21)22)14(19)17-15(20)16-12/h3-9H,1-2H3,(H2,16,17,19,20)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBONQRXDWTYBH-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203559 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305865.png)

![4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5305873.png)

![8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5305885.png)

![N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B5305887.png)

![(3R*,4R*)-1-(2,6-diamino-4-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5305888.png)

![(4aS*,8aR*)-6-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5305900.png)

![3-chloro-4-methoxy-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5305905.png)

![2-methyl-2-({5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,3-diol](/img/structure/B5305910.png)

![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4H-thieno[3,2-b]pyrrole](/img/structure/B5305912.png)

![3-phenyl-7-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5305926.png)

![2-(3-morpholinyl)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide hydrochloride](/img/structure/B5305927.png)

![4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzamide](/img/structure/B5305930.png)

![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide](/img/structure/B5305936.png)